molecular formula C9H9N3OS2 B1429681 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine CAS No. 1344060-98-5

3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B1429681
CAS No.: 1344060-98-5
M. Wt: 239.3 g/mol
InChI Key: WNFFFONJICITAI-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the sulfur atom and an amine group at the 5-position of the thiadiazole ring

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit anticancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions could lead to changes in the conformation or activity of the target proteins, thereby altering cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with target proteins.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds, which can alter the function of the interacting biomolecule .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methoxyaniline with carbon disulfide and hydrazine hydrate to form the intermediate 4-methoxyphenylhydrazinecarbothioamide. This intermediate is then cyclized with phosphorus oxychloride to yield the desired thiadiazole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar methoxyphenyl group and sulfur-containing heterocycle but differs in the ring structure.

    5-(4-Methoxyphenyl)-1H-indole: Another compound with a methoxyphenyl group, but with an indole ring instead of a thiadiazole ring.

Uniqueness: 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-13-6-2-4-7(5-3-6)14-9-11-8(10)15-12-9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFFFONJICITAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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